1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole
CAS No.: 723745-17-3
Cat. No.: VC21505387
Molecular Formula: C12H13ClN2O3S
Molecular Weight: 300.76g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723745-17-3 |
|---|---|
| Molecular Formula | C12H13ClN2O3S |
| Molecular Weight | 300.76g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
| Standard InChI | InChI=1S/C12H13ClN2O3S/c1-8-4-11(18-3)12(5-10(8)13)19(16,17)15-6-9(2)14-7-15/h4-7H,1-3H3 |
| Standard InChI Key | HUYRMBQWPYSKGW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC |
Introduction
Potential Biological Activities
While specific data on 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is scarce, compounds containing sulfonyl and imidazole groups often exhibit a range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties, depending on the specific substituents and molecular structure .
Related Compounds and Their Activities
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Benzenesulfonamides are known for their antimicrobial and anticancer activities. They often act by inhibiting enzymes or inducing apoptosis in cancer cells .
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Imidazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and anticancer effects .
Synthesis and Characterization
The synthesis of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole would involve the following steps:
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Preparation of Sulfonyl Chloride: Synthesize 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride from the corresponding benzenesulfonic acid using thionyl chloride.
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Reaction with Imidazole: React the sulfonyl chloride with 4-methyl-1H-imidazole in the presence of a base to form the target compound.
Synthesis Table
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 5-Chloro-2-methoxy-4-methylbenzenesulfonic acid, Thionyl chloride | Reflux, 1 hour | 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride |
| 2 | 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 4-Methyl-1H-imidazole, Base (e.g., Pyridine) | Room temperature, 2 hours | 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole |
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